molecular formula C15H27N3O3 B12743120 2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide CAS No. 94027-97-1

2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide

Cat. No.: B12743120
CAS No.: 94027-97-1
M. Wt: 297.39 g/mol
InChI Key: MTDHYSCUVVZQAV-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide is a complex organic compound with a unique structure that includes an isoxazole ring, an ethoxyethyl group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the ethoxyethyl and diethylamino groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
  • 2-Ethoxyethyl acetate
  • 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole

Uniqueness

What sets 2-(Diethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for specialized applications in research and industry.

Properties

CAS No.

94027-97-1

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

2-(diethylamino)-N-[4-(2-ethoxyethyl)-3-methyl-1,2-oxazol-5-yl]propanamide

InChI

InChI=1S/C15H27N3O3/c1-6-18(7-2)12(5)14(19)16-15-13(9-10-20-8-3)11(4)17-21-15/h12H,6-10H2,1-5H3,(H,16,19)

InChI Key

MTDHYSCUVVZQAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)NC1=C(C(=NO1)C)CCOCC

Origin of Product

United States

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